2'-Amino-2'-deoxyadenosine

Descripción general

Descripción

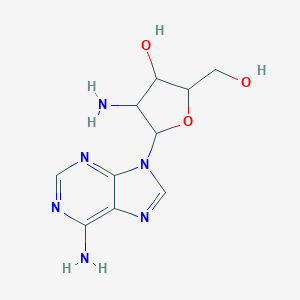

2′-Amino-2′-deoxyadenosine (CAS: 10414-81-0) is a chemically modified nucleoside with the molecular formula C₁₀H₁₄N₆O₃ and an average molecular weight of 266.261 g/mol . Structurally, it features an amino (-NH₂) group at the 2′ position of the ribose sugar, replacing the hydroxyl (-OH) group found in natural deoxyadenosine. This modification confers unique biochemical properties, including altered hydrogen-bonding capabilities and resistance to enzymatic degradation.

The compound is biosynthesized by microorganisms such as Actinomadura sp. ATCC 39365, which co-produces it alongside 2′-chloropentostatin (2′-ClPNT) via a shared gene cluster . Its synthetic routes, such as the six-step phosphoramidite preparation (23% total yield), enable applications in RNA structural studies, particularly in elucidating ribozyme mechanisms by replacing 2′-OH groups with 2′-NH₂ to probe catalytic roles .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 2-Amino-Adenosina normalmente implica la modificación de la adenosina o nucleósidos de purina relacionados. Un método común es la reacción de sustitución nucleofílica utilizando 2-fluoro-6-amino-adenosina.

Métodos de producción industrial: La producción industrial de 2-Amino-Adenosina puede implicar la síntesis en múltiples pasos a partir de derivados de purina disponibles comercialmente. El proceso a menudo incluye pasos de halogenación, sustitución nucleofílica y purificación para lograr el producto deseado con alta pureza .

Análisis De Reacciones Químicas

Tipos de reacciones: 2-Amino-Adenosina experimenta varias reacciones químicas, incluyendo:

Oxidación: Puede oxidarse para formar los derivados oxo correspondientes.

Reducción: Las reacciones de reducción pueden modificar la parte de ribosa o la base de purina.

Sustitución: Las reacciones de sustitución nucleofílica son comunes, especialmente en la posición 2 del anillo de purina.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio.

Sustitución: Se utiliza amoníaco acuoso o aminas para la sustitución nucleofílica.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxo, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en la posición 2 .

4. Aplicaciones en investigación científica

2-Amino-Adenosina tiene una amplia gama de aplicaciones en investigación científica:

Química: Se utiliza como bloque de construcción para la síntesis de nucleótidos y nucleósidos modificados.

Biología: Juega un papel en el estudio de las interacciones y la estabilidad del ácido nucleico.

Medicina: Se está investigando por sus posibles efectos terapéuticos, incluidas las propiedades antivirales y anticancerígenas.

Industria: Se utiliza en la producción de oligonucleótidos y otros productos basados en ácidos nucleicos

Aplicaciones Científicas De Investigación

RNA Synthesis

One of the primary applications of 2'-AdA is its use as a building block in RNA synthesis. Researchers have developed robust synthetic routes to create 2'-amino-2'-deoxyadenosine phosphoramidite, which is employed in automated solid-phase RNA synthesis. This modification allows for the evaluation of hydrogen-bond networks in folded RNA structures, such as ribozymes and riboswitches. A notable study utilized 2'-AdA to investigate the structural versus catalytic roles of active-site 2'-OH groups in self-cleaving pistol ribozymes, revealing significant insights into RNA functionality .

DNA Stabilization

The incorporation of 2'-AdA into DNA sequences has been shown to enhance the stability of DNA duplexes. Unlike adenine, which forms two hydrogen bonds with thymine, 2'-AdA forms three hydrogen bonds, resulting in increased thermal stability and binding affinity. This property makes it a valuable tool for applications in genetic engineering and synthetic biology, where enhanced stability can improve the efficacy of DNA-based constructs .

Table 1: Comparison of Hydrogen Bonding in Nucleobases

| Nucleobase | Hydrogen Bonds with Complement | Stability Contribution |

|---|---|---|

| Adenine | 2 | Baseline |

| This compound | 3 | Increased |

Therapeutic Applications

Research has indicated that 2'-AdA may play a role in therapeutic contexts. For instance, it has been studied alongside pentostatin, a drug used in cancer therapy, to assess its effects on cellular metabolism and nucleoside metabolism pathways. Analytical methods using high-performance liquid chromatography-tandem mass spectrometry have been developed to quantify both substances in fermentation broths, showcasing the compound's relevance in pharmaceutical research .

Nucleotide Synthesis

As a precursor for the synthesis of various nucleotide derivatives, 2'-AdA can be converted into other functionalized nucleotides. It serves as a starting material for synthesizing modified nucleotides that are crucial for developing novel oligonucleotides used in diagnostics and therapeutics . The versatility of 2'-AdA allows researchers to explore new avenues in nucleic acid chemistry.

Study on Ribozymes

In a detailed study published by researchers investigating ribozyme mechanisms, 2'-AdA was incorporated into ribozyme constructs to elucidate the role of the 2'-OH group during catalysis. The findings highlighted that while the structural integrity was maintained, the catalytic efficiency varied significantly depending on the presence of the amino modification .

Therapeutic Investigations

Another significant study focused on the simultaneous determination of pentostatin and 2'-AdA using advanced chromatographic techniques. The results demonstrated a linear relationship between concentrations of both compounds, providing insights into their metabolic pathways and potential therapeutic interactions .

Mecanismo De Acción

El mecanismo de acción de 2-Amino-Adenosina involucra su interacción con varios objetivos moleculares, incluidos los receptores de adenosina y las enzimas involucradas en el metabolismo del ácido nucleico. Puede modular la actividad de estos objetivos, lo que lleva a efectos en los procesos celulares como la transducción de señales, la expresión genética y la proliferación celular .

Compuestos similares:

Adenosina: El compuesto padre, que difiere por la ausencia del grupo 2-amino.

2,6-Diaminopurina: Otro análogo de purina con dos grupos amino en las posiciones 2 y 6.

2-Fluoro-6-amino-adenosina: Un precursor utilizado en la síntesis de 2-Amino-Adenosina

Singularidad: 2-Amino-Adenosina es única debido a su modificación específica en la posición 2, que imparte propiedades químicas y biológicas distintas. Esto la hace valiosa para aplicaciones especializadas en investigación e industria .

Comparación Con Compuestos Similares

Structural and Functional Analogues

Key Observations :

- Antiviral Activity: 2′-Amino-2′-deoxyadenosine exhibits selective inhibition against enteroviruses (e.g., CVA16: EC₅₀ = 5.41 μM; CVA9: 18.41 μM), outperforming N⁴-hydroxycytidine (EC₅₀ > 50 μM for EVA71) .

- Enzymatic Resistance: Unlike 2′-deoxyadenosine, the 2′-NH₂ group confers resistance to hydrolysis by nucleoside hydrolases (e.g., RK9NH enzyme) .

- Conformational Effects: NMR studies reveal distinct sugar puckering in 2′-amino-2′-deoxyadenosine compared to 3′-amino-3′-deoxyadenosine, impacting RNA duplex stability .

Analytical Detection

2′-Amino-2′-deoxyadenosine can be quantified alongside pentostatin in fermentation broths using HPLC-MS/MS, with detection limits as low as 0.003–0.060 μg/L and precision (RSD < 6.51%) . This contrasts with ara-A, which requires separate analytical protocols due to structural differences.

Actividad Biológica

2'-Amino-2'-deoxyadenosine (2'-AADA) is a modified nucleoside that has garnered attention for its biological activities, particularly in antiviral and antimicrobial applications. This article aims to provide a comprehensive overview of the biological activity of 2'-AADA, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

2'-AADA is an adenosine analog characterized by the substitution of the hydroxyl group at the 2' position with an amino group. Its chemical formula is with a molecular weight of 266.12 g/mol. It is soluble in water and methanol, making it suitable for various biological assays.

Antiviral Activity

Research indicates that 2'-AADA exhibits significant antiviral properties, particularly against riboviruses. A notable study demonstrated its effectiveness against the measles virus, highlighting its potential as an antiviral agent. The compound acts selectively to inhibit viral replication, suggesting that it may interfere with viral polymerases or other essential viral proteins involved in the replication process .

Table 1: Antiviral Efficacy of this compound

| Virus | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Measles Virus | 0.5 | Inhibition of viral replication |

| Other Riboviruses | Varies | Potential interference with polymerases |

Antimicrobial Activity

In addition to its antiviral effects, 2'-AADA has been evaluated for its antimicrobial properties. Studies have shown that it possesses activity against certain mycoplasma species, although it appears less effective against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for various organisms are summarized below:

Table 2: Antimicrobial Activity of this compound

| Organism | MIC (µg/ml) |

|---|---|

| Staphylococcus aureus | >100 |

| Bacillus subtilis | >100 |

| Micrococcus luteus | >100 |

| Escherichia coli | >100 |

| Mycoplasma gallisepticum | 6.25 |

The mechanism through which 2'-AADA exerts its biological effects likely involves its incorporation into nucleic acids, leading to chain termination during DNA synthesis. This property is shared with other nucleoside analogs and contributes to its antiviral and antimicrobial activities . Additionally, studies suggest that the compound may act as a competitive inhibitor for certain enzymes involved in nucleotide metabolism.

Case Studies and Research Findings

- Antiviral Studies : A study published in Antibiotics highlighted the selective inhibition of ribovirus replication by 2'-AADA, demonstrating its potential utility in treating viral infections .

- Antimicrobial Evaluation : Research conducted on various mycoplasma strains revealed that 2'-AADA could effectively inhibit growth at low concentrations, suggesting its application in treating mycoplasmal infections .

- Biosynthesis Pathway : Investigations into the biosynthetic pathway of 2'-AADA revealed that it is produced through enzymatic reactions involving uridine phosphorylase, indicating a natural route for its synthesis from uracil .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols when handling 2'-Amino-2'-deoxyadenosine in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and a lab coat to prevent skin/eye contact. Use fume hoods to minimize inhalation risks .

- Ventilation: Ensure adequate airflow in workspaces; avoid aerosolization during weighing or synthesis steps .

- First Aid: For inhalation, move to fresh air and administer artificial respiration if needed. For skin contact, rinse immediately with water for 15 minutes and seek medical attention .

- Storage: Store in a cool, dry environment (< -20°C) under inert gas (e.g., argon) to prevent degradation .

Q. What synthetic routes are commonly employed for the preparation of this compound?

Methodological Answer: A widely used approach involves:

Protection of hydroxyl groups: Use 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl₂) to protect 3' and 5' hydroxyls of adenosine derivatives, achieving 81% yield under anhydrous DMF/pyridine conditions .

Azide introduction: React with trifluoromethanesulfonyl chloride (TfCl) and sodium azide (NaN₃) in DMF to replace 2'-OH with an azide group (75% yield) .

Reduction and acylation: Catalytic hydrogenation (Pd/C, H₂) reduces the azide to an amine, followed by trifluoroacetylation with ethyl trifluoroacetate (71% yield) .

Deprotection: Remove TIPDS groups using tetrabutylammonium fluoride (TBAF) in THF (78% yield) .

Q. How can researchers verify the purity and structural integrity of synthesized this compound derivatives?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm regioselectivity (e.g., 2'-NH₂ vs. 3'-isomer differentiation) and absence of side products .

- Mass Spectrometry (ESI-MS): High-resolution MS validates molecular weight (e.g., [M+H]⁺ for C₁₀H₁₃N₅O₃: calculated 251.2400, observed 251.2398) .

- HPLC Purity Testing: Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms ≥99% purity .

Advanced Research Questions

Q. What strategies can mitigate side reactions during the trifluoroacetylation of 2'-amino groups in nucleoside derivatives?

Methodological Answer:

- Controlled Acylation: Use ethyl trifluoroacetate instead of trifluoroacetic anhydride to reduce over-acylation risks. Maintain reaction temperatures at 0–4°C to suppress competing hydrolysis .

- Inert Atmosphere: Conduct reactions under nitrogen/argon to prevent oxidation of the amino group .

- Monitoring by TLC: Track reaction progress using silica TLC (CH₂Cl₂:MeOH 9:1); spot disappearance of starting material indicates completion .

Q. How does the incorporation of this compound into oligonucleotides affect RNA stability and catalytic activity?

Methodological Answer:

- Ribozyme Studies: In Schistosoma ribozymes, 2'-NH₂ substitution at A32 disrupts hydrogen bonding in the active site, reducing self-cleavage activity by >90% at pH 7.5. This confirms the 2'-OH’s structural role in catalysis rather than direct participation .

- Stability Enhancement: 2'-NH₂-modified RNAs resist alkaline hydrolysis (t₁/₂ > 48 hrs at pH 12 vs. <1 hr for unmodified RNA) due to reduced nucleophilic attack at the 2' position .

Q. What analytical approaches resolve contradictions in reported biological activities of this compound analogs?

Methodological Answer:

- Comparative Dose-Response Studies: Test analogs (e.g., 2'-NH₂ vs. 2'-F derivatives) across multiple cell lines (e.g., HeLa, Jurkat) to identify off-target effects. Use IC₅₀ values normalized to cellular uptake efficiency .

- Metabolic Stability Assays: Incubate compounds with liver microsomes (human/rat) to correlate bioactivity with resistance to enzymatic degradation. LC-MS quantifies parent compound retention over time .

- Crystallographic Analysis: Resolve 3D structures of analogs bound to targets (e.g., ribonucleotide reductase) to clarify steric/electronic contributions to activity discrepancies .

Q. Data Contradiction Analysis

Q. Why do some studies report antitumor activity for this compound analogs, while others observe cytotoxicity without selectivity?

Critical Analysis:

- Metabolic Activation: Pro-drug analogs (e.g., 2'-NH₂-Cladribine) require phosphorylation by deoxycytidine kinase (dCK) for activity. Cell lines lacking dCK (e.g., HL-60) show resistance, explaining variability .

- DNA Repair Pathways: Mismatch repair (MMR)-deficient cells (e.g., HCT116) fail to recognize 2'-NH₂-induced DNA lesions, leading to false "selectivity" in early studies .

- Solution: Use isogenic cell pairs (e.g., MMR⁺ vs. MMR⁻) and CRISPR-edited dCK⁺/dCK⁻ models to isolate mechanism-driven effects .

Propiedades

IUPAC Name |

4-amino-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N6O3/c11-5-7(18)4(1-17)19-10(5)16-3-15-6-8(12)13-2-14-9(6)16/h2-5,7,10,17-18H,1,11H2,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQKMBZHLOYVGHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70908822 | |

| Record name | 9-(2-Amino-2-deoxypentofuranosyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70908822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10414-81-0, 24807-84-9, 24807-85-0 | |

| Record name | ADENOSINE,-2'-DEOXY | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=324326 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS000737527 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121182 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC106048 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106048 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC106047 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106047 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-(2-Amino-2-deoxypentofuranosyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70908822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.